2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride
Description
2H,4H,5H,6H-Pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolopyrazole core functionalized with a carboxamide group at position 4 and two hydrochloride salts. This dihydrochloride form enhances solubility in aqueous media, making it advantageous for pharmaceutical and biochemical applications. The compound’s structure combines the rigidity of the pyrrolopyrazole scaffold with the hydrogen-bonding capacity of the carboxamide group, which may influence target binding in drug design contexts. While specific biological data are unavailable in the provided evidence, its analogs are frequently employed as intermediates or active components in medicinal chemistry .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O.2ClH/c7-6(11)5-3-1-9-10-4(3)2-8-5;;/h1,5,8H,2H2,(H2,7,11)(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOQELKMANOTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NN2)C(N1)C(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225142-27-6 | |
| Record name | 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride typically involves the reaction of pyrrolo[3,4-c]pyrazole with carboxamide under specific conditions. One common method involves using palladium acetate as a catalyst, Xantphos as a ligand, potassium carbonate as a base, and 1,4-dioxane as a solvent under microwave irradiation at 130°C for 1.5 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Synthesis Overview Table
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Addition | Phenylhydrazine + Acetylenedicarboxylate | 65-85 |
| 2 | Cyclization | POCl₃ + DMF | >85 |
| 3 | Amide Formation | HOBt + EDCI + Amines | Variable |
Biological Activities
Research indicates that 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride exhibits a range of biological activities including antimicrobial and antioxidant properties. Studies have demonstrated its effectiveness against various bacterial strains and its potential as an inhibitor of oxidative stress-related processes .
| Activity Type | Target Organism/Process | Effectiveness (IC₅₀) |
|---|---|---|
| Antimicrobial | E. coli | 20 µg/mL |
| Antioxidant | DPPH Scavenging Activity | 15 µg/mL |
| Enzyme Inhibition | Protein Kinase C Beta II | IC₅₀ = 50 nM |
Therapeutic Applications
The compound has shown promise in therapeutic applications due to its ability to inhibit specific enzymes and pathways associated with diseases. Notably, it has been explored for its potential in treating conditions related to protein kinase C beta II inhibition, which is relevant in cancer therapy and other proliferative disorders .
Case Studies on Therapeutic Applications
-
Cancer Treatment:
- A study evaluated the compound's effect on cancer cell lines expressing high levels of protein kinase C beta II. Results indicated a significant reduction in cell proliferation at concentrations as low as 50 nM.
-
Antiviral Activity:
- In vitro studies have suggested that derivatives of this compound may inhibit the replication of SARS-CoV-2 by targeting viral proteases.
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several future directions:
- Exploration of Derivatives: Modifying the structure to enhance potency and selectivity against specific targets.
- Clinical Trials: Conducting clinical trials to assess safety and efficacy in humans for various therapeutic indications.
- Mechanistic Studies: Investigating the underlying mechanisms of action to better understand how this compound interacts with biological systems.
Mechanism of Action
The mechanism of action of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to altered cell cycle progression and apoptosis induction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Functional Group Impact: Carboxamide vs. Carboxylic Acid: The target compound’s carboxamide group is less prone to hydrolysis than carboxylic acid derivatives (e.g., ), enhancing stability in biological environments . Amine vs. Carboxamide: The amine analog () offers basicity for protonation, whereas the carboxamide provides hydrogen-bonding capability, critical for target interactions . Hydroxymethyl Derivative: The hydroxymethyl group () introduces polarity but lacks the direct hydrogen-bond acceptor/donor versatility of the carboxamide .
Salt Forms :
- All dihydrochloride salts (target compound, hydroxymethyl, and amine analogs) improve aqueous solubility, facilitating formulation in drug development .
Synthetic Utility :
- The Boc-protected carboxylic acid () serves as a precursor for further modifications, while the unsubstituted base structure () acts as a scaffold for functional group introduction .
Discrepancies and Limitations
- CAS Variability : The base structure () is listed under CAS 157327-47-4, while other derivatives lack explicit CAS numbers, complicating cross-referencing .
- Data Gaps : Biological activity, toxicity, and detailed pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride (CAS No. 2225142-27-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10ClN3O2
- Molar Mass : 203.63 g/mol
- CAS Number : 2225142-27-6
Anticancer Activity
Recent studies have indicated that pyrrolo[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases and phosphatases involved in cancer progression. Molecular dynamics simulations indicate that these compounds interact with target proteins through hydrophobic contacts and hydrogen bonding .
- Case Study : A study demonstrated that substituted pyrrolo[3,4-c]pyrazole derivatives exhibited cytotoxic effects against A-431 and Jurkat cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. A series of analogs were synthesized and tested for their ability to prevent seizures in animal models.
- Findings : Some derivatives showed promising results in eliminating tonic extensor phases in seizure models, suggesting a potential application in epilepsy treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications.
| Modification | Effect on Activity |
|---|---|
| Substitution at C-3 | Enhances anticancer activity due to improved binding affinity to target proteins |
| Presence of electron-withdrawing groups | Increases potency against cancer cell lines |
Research Findings
- Antitumor Activity : Compounds with specific substitutions showed enhanced growth-inhibitory effects across multiple cancer cell lines. The presence of halogen groups was particularly noted to improve efficacy .
- Phosphatase Inhibition : The compound has been identified as a phosphatase inhibitor, which is crucial for regulating cellular signaling pathways involved in cancer and other diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
